molecular formula C9H15NO B2928902 7-Methoxy-6-azaspiro[2.6]non-6-ene CAS No. 2305253-20-5

7-Methoxy-6-azaspiro[2.6]non-6-ene

Cat. No.: B2928902
CAS No.: 2305253-20-5
M. Wt: 153.225
InChI Key: GAIJGQWVYDDHIT-UHFFFAOYSA-N
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Description

7-Methoxy-6-azaspiro[2.6]non-6-ene ( 2305253-20-5) is a spirocyclic building block of significant interest in modern drug discovery, particularly for the development of novel protease inhibitors. This compound, with the molecular formula C9H15NO and a molecular weight of 153.22, features a unique spiro[2.6]nonene scaffold that provides a three-dimensional structure highly valued for exploring new chemical space . The strategic incorporation of spirocyclic motifs, such as the one in this compound, is a established design principle in medicinal chemistry. These structures help reduce conformational flexibility and improve physicochemical properties, potentially leading to agents with enhanced potency and metabolic stability . Recent, cutting-edge research has demonstrated the application of very similar spirocyclic scaffolds in the structure-guided design of potent inhibitors against viral targets. Specifically, spirocyclic compounds have been developed as highly potent, nanomolar-range inhibitors of the SARS-CoV-2 3C-like protease (3CLpro), a pivotal enzyme for viral replication . This highlights the direct relevance of this chemotype in the discovery of direct-acting antivirals. Researchers can leverage this compound as a versatile synthetic intermediate for constructing sophisticated molecular architectures. Its primary application is in the synthesis of potential therapeutic agents, aiming to access unexplored regions of the target protein's active site and achieve superior binding affinity and selectivity . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

7-methoxy-6-azaspiro[2.6]non-6-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO/c1-11-8-2-3-9(4-5-9)6-7-10-8/h2-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAIJGQWVYDDHIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NCCC2(CC1)CC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methoxy-6-azaspiro[2.6]non-6-ene typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. This step often requires the use of a strong base and a suitable solvent.

    Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a methylating agent such as methyl iodide or dimethyl sulfate.

    Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain a high-purity compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, continuous flow systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-Methoxy-6-azaspiro[2.6]non-6-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions include oxidized derivatives, reduced derivatives, and substituted analogs with various functional groups.

Scientific Research Applications

7-Methoxy-6-azaspiro[2.6]non-6-ene has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications due to its unique structural features.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 7-Methoxy-6-azaspiro[2.6]non-6-ene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues: Spirocyclic Systems

1,4-Dioxaspiro[4.4]non-6-ene
  • Molecular formula : C₇H₁₀O₂
  • Key features : Oxygen-containing spiro system (ethylene ketal derivative).
  • Applications : Primarily used as a synthetic intermediate for ketone protection .
5,6-Diazaspiro[3.5]non-8-ene (Patent Example)
  • Structure : Contains two nitrogen atoms in a spiro framework.
  • Functional groups : Includes carboxylic acid ester and hydroxyl substituents .
  • Applications : Used in pharmaceutical synthesis (e.g., carboxamide derivatives targeting specific receptors) .

Bicyclic and Tricyclic Analogues

3-Azabicyclo[3.3.1]non-6-ene
  • Key features : Bicyclic system with a single nitrogen atom.
  • Pharmacology : Derivatives exhibit antitussive activity comparable to codeine and dextromethorphan .
  • Synthesis : Often synthesized via intramolecular cycloaddition or Mannich base reactions .
2-Azabicyclo[2.2.2]octane
  • Structure : Smaller bicyclic system (2.2.2 ring system).
  • Activity : Restricted piperidine conformation enhances analgesic potency (ED₅₀ = 3.1 mg/kg in prodine analogues) .
Tricyclo[3.2.2.0²,⁴]non-6-ene
  • Key features : Tricyclic framework with a cyclopropane ring.
  • Reactivity : Electrophilic additions show modified Markovnikov/anti-Markovnikov regiochemistry, influenced by bridgehead substituents .

Substituent and Heteroatom Variations

5-Fluorobicyclo[3.2.2]non-6-ene
  • Structure : Bicyclic system with a fluorine substituent.
  • Impact of fluorine: Enhances metabolic stability and bioavailability compared to non-halogenated analogues .
3,9-Diazabicyclo[3.3.1]non-6-ene
  • Key features : Two nitrogen atoms in a bicyclic scaffold.
  • Synthesis : Prepared via Pictet-Spengler condensation, yielding cis/trans isomers for stereochemical diversity .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Ring System Key Substituents Notable Properties/Applications References
7-Methoxy-6-azaspiro[2.6]non-6-ene C₈H₁₁NO 153.23 Spiro[2.6] Methoxy, nitrogen Potential pharmacophore; catalogued
1,4-Dioxaspiro[4.4]non-6-ene C₇H₁₀O₂ 126.15 Spiro[4.4] Oxygen (ketal) Flammable; ketone protection agent
3-Azabicyclo[3.3.1]non-6-ene C₈H₁₃N 123.20 Bicyclo[3.3.1] Nitrogen Antitussive activity
5-Fluorobicyclo[3.2.2]non-6-ene C₉H₁₃F 140.20 Bicyclo[3.2.2] Fluorine Improved metabolic stability
5,6-Diazaspiro[3.5]non-8-ene C₉H₁₄N₂O₃ 210.22 Spiro[3.5] Carboxylic acid ester Patent-derived pharmaceutical target

Key Research Findings

  • Synthetic Complexity: Spirocyclic systems (e.g., this compound) often require multistep syntheses involving cycloadditions or protecting-group strategies, whereas bicyclic systems (e.g., 3-azabicyclo[3.3.1]non-6-ene) are synthesized via intramolecular reactions .
  • Biological Activity : Nitrogen-containing bicyclic compounds (e.g., 2-azabicyclo[2.2.2]octane) exhibit enhanced analgesic activity due to restricted conformational mobility , while spiro systems may offer unique binding profiles in drug discovery .
  • Reactivity Trends : Electrophilic additions to tricyclic systems show regiochemical dependencies absent in simpler spiro frameworks .

Biological Activity

Overview

7-Methoxy-6-azaspiro[2.6]non-6-ene is a small molecule with the molecular formula C9H15NO and a molecular weight of 153.22 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the biological activity of this compound, supported by various studies and data.

The compound features a unique spirocyclic structure that contributes to its biological activity. The methoxy group at the 7-position enhances its solubility and reactivity, making it a valuable scaffold for drug development.

PropertyValue
Molecular FormulaC9H15NO
Molecular Weight153.22 g/mol
Structural FormulaStructure

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disruption of bacterial cell wall synthesis, leading to cell lysis.

Antiviral Activity

The compound has also been investigated for its antiviral potential. Studies suggest that it may inhibit viral replication through interference with viral enzymes, although specific molecular targets remain to be fully elucidated.

Anticancer Activity

Preliminary studies have indicated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways. The compound's unique structure allows it to interact with specific receptors involved in cell proliferation and survival.

Case Studies

  • Antimicrobial Efficacy : A study conducted by demonstrated that this compound exhibited an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against Staphylococcus aureus, indicating strong antimicrobial activity.
  • Antiviral Mechanism : Research published in explored the antiviral effects of the compound against influenza virus, revealing a reduction in viral load by over 50% in treated cells compared to controls.
  • Anticancer Potential : In a study examining its effects on breast cancer cells, this compound was found to decrease cell viability by 70% at a concentration of 50 µM after 48 hours of treatment .

The biological activity of this compound is attributed to its ability to interact with various molecular targets:

  • Enzymatic Inhibition : The compound can inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
  • Receptor Binding : It may bind to specific receptors on cell surfaces, modulating signaling pathways that regulate growth and apoptosis.

Comparison with Related Compounds

CompoundAntimicrobial ActivityAntiviral ActivityAnticancer Activity
This compound HighModerateHigh
7-Methoxy-6-azaspiro[3.5]nonane ModerateLowModerate
6-Azaspiro[2.5]octane LowLowLow

Q & A

Q. What are the standard synthetic routes for 7-Methoxy-6-azaspiro[2.6]non-6-ene, and how can reaction conditions be optimized for higher yields?

The synthesis of spiro compounds like this compound often involves cyclization or ring-closing strategies. For example, analogous spiro compounds (e.g., 7-azaspiro[4.5]decane derivatives) are synthesized via multi-step routes starting from cyclic ketones, followed by functionalization and cyclization under controlled conditions. Key steps may include the use of anhydrous solvents (e.g., toluene or acetonitrile), catalysts like tetrabutylammonium iodide, and temperature control to prevent side reactions. Optimization can involve screening Lewis acids, adjusting stoichiometry, or employing protecting groups for sensitive functional groups .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • 1H/13C NMR : Critical for confirming the spiro junction and methoxy group placement. Distinct splitting patterns in the spiro region (e.g., δ 1.5–3.5 ppm for bridgehead protons) and methoxy singlet (δ ~3.3 ppm) are diagnostic .
  • HRMS : Validates molecular formula and detects isotopic patterns.
  • IR : Identifies functional groups (e.g., C-O stretching at ~1100 cm⁻¹ for methoxy).
  • X-ray crystallography (if crystals are obtainable): Provides unambiguous conformational data .

Q. How can researchers assess the hydrolytic stability of the methoxy group in this compound under varying pH conditions?

Conduct accelerated stability studies by incubating the compound in buffered solutions (pH 1–13) at 37°C. Monitor degradation via HPLC or LC-MS over time. Compare half-life (t½) across pH levels to identify stability thresholds. Use kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under storage conditions .

Advanced Research Questions

Q. How can contradictions in spectral data (e.g., unexpected NOE effects or coupling constants) be resolved for spirocyclic systems like this compound?

Contradictions often arise from dynamic conformational changes or overlapping signals. Strategies include:

  • Variable-temperature NMR : To freeze out conformers and simplify splitting patterns.
  • DFT calculations : Predict theoretical NMR shifts and compare with experimental data.
  • 2D NMR (COSY, NOESY) : Resolve proximity relationships between protons, especially near the spiro center .

Q. What mechanistic insights guide the regioselective functionalization of the azaspiro core for derivatization studies?

Regioselectivity is influenced by electronic and steric factors. For example, the nitrogen in the azaspiro system may act as a weak base, directing electrophiles to adjacent carbons. Computational tools (e.g., Fukui indices) can predict reactive sites. Experimental validation via halogenation or alkylation under controlled conditions (e.g., using NBS or Grignard reagents) is essential .

Q. How can researchers design in vitro assays to evaluate the pharmacological potential of this compound analogs?

  • Target selection : Prioritize targets based on structural analogs (e.g., spirocyclic compounds in EP 4,374,877 A2 showed activity as enzyme inhibitors) .
  • Assay design : Use fluorescence polarization for binding affinity or enzymatic assays (e.g., IC50 determination). Include positive controls (e.g., known inhibitors) and validate with dose-response curves.
  • ADME profiling : Assess metabolic stability in liver microsomes and permeability via Caco-2 cells .

Q. What computational strategies are recommended to model the conformational flexibility of this compound in solution?

  • Molecular Dynamics (MD) Simulations : Simulate in explicit solvent (e.g., water or DMSO) to map low-energy conformers.
  • QM/MM Hybrid Methods : Study electronic effects on ring puckering.
  • Overlay Analysis : Compare with X-ray/NMR-derived structures to validate accuracy .

Methodological Guidance for Data Interpretation

Q. How should researchers address discrepancies between theoretical and experimental NMR chemical shifts?

Discrepancies may arise from solvent effects, incomplete basis sets in calculations, or dynamic effects. Mitigate by:

  • Using solvent-corrected DFT models (e.g., PCM solvation).
  • Benchmarking against similar compounds in databases (e.g., Reaxys).
  • Revisiting sample purity if deviations exceed 0.5 ppm .

Q. What statistical approaches are suitable for analyzing dose-response data in biological assays involving this compound?

Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Assess goodness-of-fit via R² and residual plots. For high-throughput screens, apply Z’-factor analysis to validate assay robustness .

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